2,5,9-Trimethyl-1,10-phenanthroline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61626-12-8 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,5,9-trimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C15H14N2/c1-9-8-12-6-4-10(2)16-14(12)15-13(9)7-5-11(3)17-15/h4-8H,1-3H3 |
InChI Key |
JGKOXUBKIHYWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C3=C2N=C(C=C3)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization of 2,5,9 Trimethyl 1,10 Phenanthroline
Established Synthetic Routes to the 1,10-Phenanthroline (B135089) Core and its Trimethylated Variants
The construction of the rigid, heterocyclic framework of 1,10-phenanthroline and its substituted analogues relies heavily on classical condensation reactions that build the quinoline (B57606) system. The Skraup and Doebner-von Miller reactions are the most prominent and historically significant methods for this purpose.
Modified Skraup and Doebner-von Miller Approaches for Phenanthroline Scaffolds
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent to form a quinoline. wikipedia.orgiipseries.org To synthesize the 1,10-phenanthroline core, a double Skraup reaction can be performed starting from o-phenylenediamine (B120857). wikipedia.org In this process, the diamine reacts with glycerol in the presence of a strong acid and an oxidant, such as arsenic acid or nitrobenzene, to form the two pyridine (B92270) rings in succession. wikipedia.orgwikipedia.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amine, followed by acid-catalyzed cyclization and dehydrogenation to yield the aromatic phenanthroline system. iipseries.org
The Doebner-von Miller reaction is a versatile modification of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used instead of glycerol. wikipedia.orgnih.gov This allows for the introduction of substituents onto the newly formed pyridine ring. The reaction is also catalyzed by strong acids (Brønsted or Lewis acids) and the mechanism is thought to involve the conjugate addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. nih.govresearchgate.net This method is particularly useful for producing substituted quinolines and, by extension, phenanthrolines. researchgate.net For instance, reacting an 8-aminoquinoline (B160924) with an appropriate α,β-unsaturated carbonyl compound is a common strategy to build the third ring of the phenanthroline system. nih.govresearchgate.net
While effective, these reactions are known for being vigorous and sometimes producing low yields due to polymerization of the unsaturated carbonyl component. researchgate.netwikipedia.org Modifications, such as using milder oxidants or employing a two-phase solvent system, have been developed to improve yields and control the reaction's exothermicity. researchgate.netrsc.org
Targeted Methylation Strategies for 2,5,9-Trimethyl-1,10-phenanthroline
Direct methylation of the 1,10-phenanthroline ring is challenging and typically lacks regioselectivity. Therefore, the synthesis of this compound relies on a strategy where the methyl groups are introduced via appropriately substituted precursors in a Skraup or Doebner-von Miller type reaction.
The most logical and controlled approach involves a sequential synthesis. This would begin with the construction of a substituted 8-aminoquinoline which already contains some of the required methyl groups. For the target molecule, the synthesis could commence with the preparation of 8-amino-2,5-dimethylquinoline . This precursor would then undergo a second Skraup or Doebner-von Miller reaction to form the final phenanthroline ring.
Specifically, reacting 8-amino-2,5-dimethylquinoline with crotonaldehyde (B89634) (but-2-enal) in the presence of an acid catalyst and an oxidizing agent would introduce the final methyl group at the 9-position. This approach is analogous to established procedures for synthesizing other alkyl-substituted 1,10-phenanthrolines from substituted 8-aminoquinolines. researchgate.net For example, the synthesis of 4,7-dimethyl-1,10-phenanthroline (B1295015) has been achieved by reacting 8-amino-4-methylquinoline with but-3-en-2-one. researchgate.net
An alternative, though potentially less regioselective, route would be a "double" Doebner-von Miller reaction starting with 4-methyl-1,2-phenylenediamine . Reacting this diamine with an excess of crotonaldehyde under acidic conditions could, in principle, form the desired trimethylated product, although the formation of isomeric side products would be a significant challenge.
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, further functionalization can be achieved through various organic reactions. To enable these modifications, the core structure must first be halogenated, typically at positions amenable to cross-coupling, to create a reactive handle. Derivatization via palladium-catalyzed cross-coupling reactions is a powerful tool for introducing aryl and alkynyl groups, significantly expanding the chemical space and tuning the electronic and steric properties of the ligand.
Cross-Coupling Reactions for Aryl and Alkynyl Modifications
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This reaction can be applied to a halogenated derivative of this compound (e.g., a bromo- or iodo-substituted version) to introduce ethynyl (B1212043) moieties. These alkynyl-substituted phenanthrolines are valuable precursors for creating extended π-conjugated systems and for constructing more complex molecular architectures.
The reaction conditions can be tuned by varying the palladium source, ligands, base, and solvent to optimize the yield and accommodate various functional groups on the coupling partners. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org
Table 1: Representative Conditions for Sonogashira Coupling of Halo-Aromatics
| Catalyst System | Base | Solvent | Temperature | Notes | Reference |
|---|---|---|---|---|---|
| PdCl2(PPh3)2 / CuI | Triethylamine (Et3N) | Various (e.g., THF, DMF) | Room Temp. to 55 °C | Classical conditions for coupling aryl iodides. | nih.govchemicalbook.com |
| [DTBNpP]Pd(crotyl)Cl | 2,2,6,6-Tetramethylpiperidine (TMP) | DMSO | Room Temp. | Air-stable, monoligated precatalyst for copper-free coupling. | organic-chemistry.org |
| Pd(PPh3)4 / CuI | Diisopropylamine (DIPA) | Toluene | 60 °C | Commonly used for aryl bromides. | researchgate.net |
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. For phenanthroline chemistry, Suzuki coupling is used to introduce aryl or heteroaryl substituents, which can sterically and electronically tune the ligand's properties, influence the geometry of its metal complexes, and enhance photophysical characteristics.
Aryl-substituted phenanthrolines are crucial in the development of materials for organic light-emitting diodes (OLEDs) and as ligands in catalysis. The reaction is known for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Aromatics
| Catalyst | Base | Solvent System | Temperature | Notes | Reference |
|---|---|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 or Cs2CO3 | Dioxane / H2O | 90 °C | Standard conditions for coupling aryl bromides with arylboronic acids. | |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane / H2O | 60 °C | Highly active catalyst system, often allowing for lower catalyst loading. | |
| PdCl2(dppf) | K2CO3 | DMF | 80-100 °C | Effective for a wide range of substrates, including heteroaryl halides. |
Stille Cross Coupling Applications
The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively applied to the derivatization of phenanthroline systems. organic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. libretexts.org
In the context of this compound derivatives, the Stille coupling is particularly useful for introducing aryl or other organic fragments at specific positions on the phenanthroline scaffold. A common precursor for these reactions is 2,9-dichloro-1,10-phenanthroline (B1330746), which can be coupled with various organostannanes. For instance, the synthesis of 2,9-di-(2'-pyridyl)-1,10-phenanthroline has been achieved by reacting 2,9-dichloro-1,10-phenanthroline with 2-(tributylstannyl)pyridine (B98309) in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst. chemicalbook.com
The general mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction conditions, such as the choice of catalyst, solvent, and additives, can significantly influence the reaction's efficiency and selectivity. organic-chemistry.orgresearchgate.net For example, the use of a copper(I) iodide co-catalyst has been shown to have a synergic effect in some Stille couplings. organic-chemistry.org
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions offer a direct pathway to functionalize the 1,10-phenanthroline ring system, particularly at the 2 and 9 positions. These reactions involve the displacement of a leaving group, typically a halide, by a nucleophile. nih.gov The reactivity of the phenanthroline core towards nucleophiles is enhanced by the electron-withdrawing nature of the nitrogen atoms.
A notable application of this methodology is the synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives. nih.gov For example, the reaction of 2,9-dichloro-1,10-phenanthroline with various amines can lead to the formation of novel ligands with potential applications as G-quadruplex binders. nih.govresearchgate.net The reaction of alkyl- and aryllithium reagents with 1,10-phenanthrolines proceeds rapidly to functionalize the C2 and C9 positions. researchgate.net This approach allows for the one-pot synthesis of asymmetric 2,9-disubstituted 1,10-phenanthrolines in high yields. researchgate.net
However, challenges can arise in these reactions, such as the formation of monosubstituted products or side reactions. researchgate.net Careful control of reaction conditions, including the choice of nucleophile, solvent, and temperature, is crucial for achieving the desired disubstituted products in good yields.
Synthesis of Precursors and Key Intermediates
The synthesis of derivatized this compound compounds relies on the availability of key precursors and intermediates. A crucial intermediate for many derivatization strategies is 2,9-dichloro-1,10-phenanthroline . This compound is typically synthesized from 1,10-phenanthroline through a multi-step process. researchgate.netchemicalbook.com One common route involves the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione (B1662461), followed by further transformations. Another approach involves the direct chlorination of a propano-bridged phenanthroline dione (B5365651) precursor using phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) as a solvent. researchgate.netchemicalbook.com
The synthesis of 2,9-dimethyl-1,10-phenanthroline itself can be achieved through a Skraup-type reaction involving o-phenylenediamine and crotonaldehyde with an oxidizing agent like arsenic(V) oxide. researchgate.net This compound serves as a precursor for further functionalization, such as the synthesis of 2,9-dimethyl-1,10-phenanthroline dialdehydes. These dialdehydes can then be condensed with various amines to form Schiff bases. researchgate.net
Furthermore, the synthesis of 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives has been reported, starting from bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline). nih.gov This involves the oxidation of the methyl groups to formyl groups, followed by condensation with amines and subsequent reduction. nih.gov
Reaction Condition Optimization and Green Chemistry Considerations in Synthesis
Optimizing reaction conditions is paramount for achieving high yields, selectivity, and efficiency in the synthesis of this compound and its derivatives. Concurrently, the principles of green chemistry are increasingly being integrated into these synthetic strategies to minimize environmental impact.
Catalytic Systems and Co-catalysts (e.g., Palladium, Copper)
The choice of the catalytic system is critical in cross-coupling reactions for derivatizing the phenanthroline core. Palladium catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, are widely used in Stille and other cross-coupling reactions. organic-chemistry.orglibretexts.org The efficiency of these catalysts can be significantly enhanced by the choice of ligands and the use of co-catalysts. For example, in Stille couplings, copper(I) salts can have a synergistic effect, leading to improved reaction rates and yields. organic-chemistry.org
The design of the palladium catalyst itself is an area of active research. The use of Pd(0) complexes, which can be generated in situ from Pd(II) precursors, is common. libretexts.org The electronic and steric properties of the phosphine (B1218219) ligands attached to the palladium center can influence the catalytic activity and the stability of the catalyst.
Solvent and Base Effects
The selection of an appropriate solvent and base is crucial for controlling the outcome of synthetic transformations involving this compound. The solvent can influence the solubility of reactants, the rate of reaction, and in some cases, the product distribution. For instance, in the synthesis of certain Schiff bases derived from phenanthroline dialdehydes, methanol (B129727) has been found to be a more effective solvent than ethanol. scirp.org
Control of Regioselectivity and Stereoselectivity in Derivatization
Controlling the position of functionalization (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is a key challenge in the derivatization of complex molecules like this compound. The inherent electronic properties of the phenanthroline ring direct nucleophilic attack primarily to the 2 and 9 positions.
However, achieving selective functionalization at other positions often requires more sophisticated strategies. This can involve the use of directing groups, which temporarily block certain positions and guide the incoming reagent to a specific site. The steric hindrance imposed by existing substituents, such as the methyl groups in this compound, can also play a significant role in directing the regioselectivity of a reaction. For instance, bulky substituents can hinder reactions at adjacent positions, favoring functionalization at more accessible sites.
In cases where new stereocenters are formed during derivatization, controlling the stereoselectivity becomes important. This is often achieved through the use of chiral catalysts or auxiliaries that can influence the three-dimensional outcome of the reaction. While not extensively detailed in the provided context for this compound itself, these are general principles that would apply to its stereoselective derivatization.
Coordination Chemistry of 2,5,9 Trimethyl 1,10 Phenanthroline Ligands
Ligand Design Principles and Coordination Motifs
The design of ligands based on the 1,10-phenanthroline (B135089) framework is a cornerstone of coordination chemistry, offering a rigid and robust scaffold for creating complex metal-organic structures. nih.gov The specific placement of substituents like methyl groups is a key strategy to control the coordination environment around a metal center.
1,10-phenanthroline and its derivatives are classic examples of bidentate N-donor ligands. researchgate.netresearchgate.net They coordinate to a metal ion through the lone pairs of electrons on their two nitrogen atoms, forming a stable five-membered chelate ring. wikipedia.org This bidentate coordination is a defining characteristic, leading to the formation of stable and well-defined metal complexes. researchgate.netresearchgate.net The rigid, planar structure of the phenanthroline core enforces a specific geometry on the resulting complex, a feature that has been widely exploited in the construction of supramolecular assemblies and functional metal complexes. nih.gov The fundamental interaction involves the donation of electron density from the nitrogen atoms to the metal center, forming strong σ-bonds. ijaar.org
The introduction of methyl groups at the 2, 5, and 9 positions of the 1,10-phenanthroline scaffold significantly modulates both its steric and electronic characteristics.
Steric Effects: The methyl groups at the 2 and 9 positions, adjacent to the nitrogen donor atoms, introduce substantial steric hindrance. wikipedia.org This steric bulk can prevent the coordination of multiple ligands around a metal center, which would otherwise be possible with unsubstituted phenanthroline. For instance, while phenanthroline readily forms tris-chelated octahedral complexes like [Fe(phen)₃]²⁺, the presence of 2,9-dimethyl substituents often favors the formation of complexes with lower coordination numbers or distorted geometries. wikipedia.orgresearchgate.net This steric clash between the methyl groups and other ligands or the metal's coordination sphere can lead to elongated metal-ligand bond lengths and distorted coordination geometries, such as a flattened tetrahedral geometry in some copper(I) complexes. nih.gov In the case of 2,5,9-trimethyl-1,10-phenanthroline, this steric effect is expected to be pronounced, influencing the stoichiometry and structure of its metal complexes.
Electronic Effects: Methyl groups are electron-donating by nature. scielo.br The presence of methyl groups at the 2, 5, and 9 positions increases the electron density on the phenanthroline ring system, and importantly, on the nitrogen donor atoms. scielo.brresearchgate.net This enhanced electron density increases the basicity of the ligand, making it a stronger σ-donor compared to unsubstituted phenanthroline. rsc.orgnih.gov This, in turn, can lead to the formation of more stable metal complexes. nih.gov The modification of the electronic distribution within the ligand due to methyl substitution has been observed through spectroscopic techniques like FTIR and NMR, and it also impacts the electronic spectra of the resulting metal complexes. scielo.brscienceopen.com
The interplay of these steric and electronic effects in this compound makes it a ligand with unique properties, capable of forming complexes with specific geometries and stabilities that differ from those of unsubstituted or differently substituted phenanthrolines.
Formation of Metal Complexes with Transition Metals
The unique steric and electronic profile of this compound influences its coordination behavior with various transition metals, leading to the formation of complexes with distinct structural and chemical properties.
The coordination chemistry of phenanthroline ligands with copper has been extensively studied. researchgate.net Copper(I) complexes with 2,9-disubstituted phenanthrolines, such as 2,9-dimethyl-1,10-phenanthroline, typically form four-coordinate, pseudo-tetrahedral complexes of the type [Cu(phen*)₂]⁺. acs.org The steric hindrance from the methyl groups at the 2 and 9 positions prevents the flattening of the tetrahedral geometry that would be required for oxidation to Cu(II), thus stabilizing the +1 oxidation state. The significant steric strain in these complexes can also affect their excited-state properties. acs.org For this compound, similar formation of a [Cu(L)₂]⁺ complex with a distorted tetrahedral geometry is anticipated.
| Metal Ion | Typical Complex Type | Expected Geometry | Key Influencing Factor |
| Copper(I) | [Cu(L)₂]⁺ | Distorted Tetrahedral | Steric hindrance from 2,9-methyl groups stabilizes the tetrahedral geometry and the +1 oxidation state. |
| Copper(II) | [Cu(L)X₂], [Cu(L)(L')X]ⁿ⁺ | Square Planar / Square Pyramidal | Steric bulk at the 2 and 9 positions may disfavor the formation of bis-chelated complexes. |
L = this compound
Palladium(II) typically forms four-coordinate, square planar complexes. nih.govnih.gov With 1,10-phenanthroline, complexes of the type [Pd(phen)Cl₂] are readily formed. nih.gov For ligands with significant steric bulk at the 2 and 9 positions, such as 2,9-dimethyl-1,10-phenanthroline, the formation of square planar complexes can lead to considerable steric strain between the methyl groups and the cis-ligands. capes.gov.br This strain can cause distortions from the ideal square planar geometry, such as a narrowing of the Cl-Pd-Cl angle. capes.gov.br It is expected that this compound would form similar four-coordinate [Pd(L)X₂] complexes, likely with some degree of distortion to accommodate the steric demands of the 2,9-methyl groups. The electron-donating nature of the methyl groups would also enhance the stability of the Pd-N bonds.
| Metal Ion | Complex Formula | Coordination Geometry | Noteworthy Feature |
| Palladium(II) | [Pd(L)X₂] | Distorted Square Planar | Steric strain from 2,9-methyl groups can cause deviation from ideal square planar geometry. |
L = this compound; X = anionic ligand (e.g., Cl⁻)
Iron(II) is well-known to form highly stable, intensely colored tris-chelated complexes with 1,10-phenanthroline, [Fe(phen)₃]²⁺, which has a classic octahedral geometry. wikipedia.orgtsijournals.com However, the steric hindrance imposed by methyl groups at the 2 and 9 positions makes the formation of a tris-chelated complex with 2,9-disubstituted phenanthrolines highly unfavorable. nih.gov Instead, these ligands tend to form bis-chelated complexes with iron(II), such as [Fe(L)₂X₂], or other species depending on the reaction conditions.
| Metal Ion | Expected Complex Type | Coordination Geometry | Key Influencing Factor |
| Iron(II) | [Fe(L)₂X₂] | Octahedral (with X ligands) | Steric hindrance from 2,9-methyl groups prevents the formation of [Fe(L)₃]²⁺. |
| Iron(III) | [Fe(L)X₄]⁻, [Fe(L)₂X₂]⁺ | Tetrahedral or Octahedral | Steric bulk is a dominant factor, favoring lower ligand-to-metal ratios. |
L = this compound; X = anionic ligand (e.g., Cl⁻)
Rhenium(I) Complexes
The coordination chemistry of this compound with rhenium(I) has been explored, leading to the synthesis of various organometallic complexes. These complexes often feature a fac-Re(CO)₃ core, where the tridentate facial arrangement of the carbonyl ligands provides a stable platform for the bidentate phenanthroline ligand.
A series of rhenium(I) tricarbonyl aqua complexes with the general formula fac-[Re(CO)₃(N,N'-bid)(H₂O)][NO₃] have been synthesized and characterized. nih.gov In these structures, N,N'-bid represents various imidazo[4,5-f]1,10-phenanthroline derivatives. nih.gov While not specifically this compound, this research highlights the versatility of the Re(CO)₃ platform to accommodate substituted phenanthroline ligands. nih.govnih.gov The aqua ligand in these complexes is a key feature, as its substitution or deprotonation can influence the complex's reactivity and biological interactions. nih.gov
The reaction of cis,trans-[Re(CO)₂(N-RIm)(phen)(PMe₃)]OTf with a strong base followed by an electrophile has been shown to induce ring-opening of the 1,10-phenanthroline ligand. rsc.org This demonstrates that the coordinated phenanthroline, often considered an inert spectator ligand, can undergo significant transformations under specific reaction conditions. rsc.org
Iridium(III) Complexes
Iridium(III) complexes incorporating substituted 1,10-phenanthroline ligands are of significant interest due to their potential applications in light-emitting electrochemical cells (LECs) and as antimicrobial agents. A series of [Ir(pp)₃]³⁺ complexes, where pp represents ligands such as 1,10-phenanthroline, Me₂phen, and Me₄phen, have been synthesized. jcu.edu.au The synthetic route proceeds through an [Ir(pp)₂(CF₃SO₃)₂]⁺ intermediate. jcu.edu.au
Furthermore, six new iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺ have been reported, where C^N are cyclometalating ligands and N^N is a substituted phenylimidazo[4,5-f]1,10-phenanthroline. mdpi.comnih.govunife.it These complexes exhibit luminescence with quantum yields influenced by the nature of both the cyclometalating and the ancillary phenanthroline-based ligands. mdpi.comnih.gov The synthesis involves the preparation of an iridium dimer intermediate followed by the introduction of the ancillary ligand. mdpi.com
Nickel(II) and Zinc(II) Complexes
The coordination chemistry of this compound with nickel(II) and zinc(II) has been investigated, leading to complexes with interesting structural features and potential applications in catalysis.
Nickel(II) Complexes: A series of nickel(II) complexes with 2,9-disubstituted-1,10-phenanthroline ligands have been synthesized and characterized. researchgate.net Upon activation with methylaluminoxane (B55162) (MAO), these complexes demonstrate moderate activity for ethylene (B1197577) oligomerization. researchgate.net The structure of these complexes often features a distorted tetrahedral or trigonal-bipyramidal geometry around the nickel center. researchgate.net For instance, tris(1,10-phenanthroline)nickel(II) diperchlorate, Ni(phen)₃₂, has been synthesized and its crystal structure reveals a six-coordinated Ni(II) center in a distorted octahedral environment. jocpr.com
Zinc(II) Complexes: New 5,5-diethylbarbiturate (barb) complexes of Zn(II) with 1,10-phenanthroline (phen) have been synthesized, such as [Zn(barb-κN)₂(phen-κN,N')]·H₂O. nih.gov These complexes have been studied for their interaction with DNA and proteins. nih.gov
Platinum(II) Complexes
Platinum(II) complexes containing substituted 1,10-phenanthroline ligands have been extensively studied, particularly for their potential as anticancer agents and their interesting photophysical properties. A series of dimesitylplatinum(II) complexes of symmetrically substituted dimethyl-1,10-phenanthrolines have been prepared to investigate their electronic structure. rsc.org X-ray crystal structures of complexes like [(2,9-dmphen)PtMes₂] reveal steric interactions between the methyl groups on the phenanthroline and the mesityl ligands. rsc.org
The synthesis of various Pt(II) complexes with a diimine ligand, 3,8-di-n-pentyl-4,7-di(phenylethynyl)-1,10-phenanthroline, has been reported. nih.gov These include complexes of the type [Pt(diimine)Cl₂] and [Pt(diimine)(C≡C-R)₂]. nih.gov The investigation of mononuclear platinum(II) complexes such as [Pt(5,6-epoxy-1,10-phen)Cl₂] and [Pt(mal)(5,6-epoxy-1,10-phen)] has also been a focus, with studies on their interaction with human serum albumin. kg.ac.rs
Ruthenium(II) Complexes
Ruthenium(II) complexes containing substituted 1,10-phenanthroline ligands are well-known for their applications in various fields, including as DNA probes and in photodynamic therapy. researchgate.netmdpi.com The synthesis of Ru(II) complexes with 2,9-dimethyl-1,10-phenanthroline and terpyridine derivatives has been reported, and their interaction with DNA has been investigated. researchgate.net
A series of innovative Ru(II) complexes based on a 1,10-phenanthroline ligand containing a tetrazole substitution have been synthesized. nih.gov These complexes, with general formulas like [Ru(Tzphen)(bpy)₂(dcbpy)]²⁺ and [Ru(dmbpy)₂(Tzphen)]²⁺, have been investigated for their cytotoxic activity. nih.gov Additionally, nine [Ru(phen)(bpy)₂]²⁺-type complexes bearing a P(O)(OEt)₂ substituent on the phenanthroline core have been synthesized and characterized. rsc.org
Manganese(II) Complexes
The coordination chemistry of manganese(II) with 1,10-phenanthroline and its derivatives has led to the formation of complexes with diverse structural and catalytic properties. A manganese(II) complex incorporating a macrocyclic ligand with a 1,10-phenanthroline unit has been reported, exhibiting a six-coordinate pentagonal pyramidal geometry. rsc.org
The reaction of manganese nitrate (B79036) with sodium 2-hydroxybenzoate and 2,9-dimethyl-1,10-phenanthroline (dmphen) yields the complex [Mn(C₇H₅O₃)₂(C₁₄H₁₂N₂)(H₂O)]·0.5C₁₄H₁₂N₂. nih.gov In this complex, the Mn(II) ion is five-coordinated in a distorted trigonal-bipyramidal geometry. nih.gov Furthermore, several mononuclear Mn(II) complexes with 1,10-phenanthroline and 2,2'-bipyridine (B1663995) have been prepared and studied for their catalase-like and biological activities. ias.ac.in The composition of these complexes, such as [Mn(phen)₂(ClO₄)₂] and Mn(phen)₃₂, depends on the metal-to-ligand mole ratio during synthesis. ias.ac.in
Molecular Architectures and Geometries of this compound Metal Complexes
The incorporation of the this compound ligand into metal complexes influences their molecular architecture and geometry. The methyl groups at the 2 and 9 positions can induce significant steric hindrance, affecting the coordination geometry around the metal center.
Quantum-chemical calculations on [M(en)(1,10-phen)]²⁺ (M = Pt, Pd, Ni) complexes have been performed to understand their geometries. researchgate.net For palladium(II) complexes like [Pd(phen)(N≡CCH₃)₂]²⁺, the palladium atom exists in a square planar geometry, with distortions arising from the restricted bite angle of the 1,10-phenanthroline ligand. nih.gov
Distorted Octahedral Geometries
While ideal octahedral geometry is common for many hexacoordinate metal complexes, the steric bulk introduced by substituents on the this compound ligand can lead to significant distortions. The methyl groups at the 2 and 9 positions, adjacent to the nitrogen donors, create considerable steric hindrance. When three such ligands coordinate to a single metal center in a homoleptic complex, e.g., [M(2,5,9-Me3-phen)3]n+, the crowding is so severe that a regular octahedral geometry becomes untenable.
This steric clash forces the ligands to twist and the coordination sphere to distort, resulting in longer metal-ligand bond lengths and altered bond angles compared to complexes with less hindered ligands like unsubstituted 1,10-phenanthroline. This distortion is a direct consequence of minimizing the repulsive interactions between the methyl groups of adjacent ligands. In complexes with related bulky phenanthroline ligands, this steric strain can also influence the electronic properties and the stability of the complex.
Square-Pyramidal and Tetrahedral Coordination
The steric demands of the this compound ligand often favor lower coordination numbers, such as five or four, leading to square-pyramidal or tetrahedral geometries, respectively.
Square-Pyramidal Geometry: In some instances, a metal complex may adopt a five-coordinate, square-pyramidal geometry. For example, nickel(II) complexes with sterically hindered 2,9-diaryl-1,10-phenanthroline ligands have been shown to form five-coordinate square-pyramidal structures when an auxiliary ligand like THF is also coordinated. researchgate.net This geometry allows for a less crowded coordination environment compared to a distorted octahedron.
Tetrahedral Geometry: A four-coordinate, tetrahedral geometry is particularly common, especially for metal ions like copper(I) and cobalt(II). researchgate.netnih.gov The steric hindrance from the methyl groups at the 2 and 9 positions of the phenanthroline ligand can prevent the coordination of additional ligands, favoring a tetrahedral arrangement. For instance, nickel(II) and cobalt(II) complexes with 2,9-diaryl-1,10-phenanthroline ligands have been synthesized and shown to possess a four-coordinate, slightly flattened tetrahedral geometry. researchgate.net The bulky substituents protect the metal center and stabilize this coordination. wikipedia.org
Ligand Exchange Dynamics and Kinetic Stability of Metal Complexes
The kinetic stability of metal complexes, which relates to the rate at which ligands are exchanged, is significantly influenced by the structure of the ligands. unm.edu The chelate effect, where a ligand binds to a metal through multiple donor atoms, generally increases the thermodynamic and kinetic stability of a complex. unm.eduuncw.edu
For complexes containing this compound, the steric bulk of the methyl groups at the 2 and 9 positions plays a crucial role in their kinetic stability. This steric hindrance can slow down the rate of ligand dissociation, a key step in many ligand exchange reactions. Studies on related 2,9-disubstituted phenanthroline complexes have shown that this steric congestion can destabilize the ground state of the complex, which in turn can increase the rate of fluxional processes where the ligand undergoes conformational changes. nih.gov
The mechanism for such processes often involves the initial breaking of one metal-nitrogen bond to form a three-coordinate intermediate. nih.gov The stability of this intermediate and the energy barrier to its formation are directly affected by the steric and electronic properties of the phenanthroline ligand and any other ligands present. For instance, in a study of iron(III) complexes with various phenanthroline ligands, the derivative with bulky sec-butyl groups at the 2 and 9 positions formed a more stable complex compared to those with methyl groups or no substituents. nih.gov This increased stability was attributed to the electronic effects of the alkyl groups and their impact on metal binding. nih.gov
Spectroscopic and Structural Elucidation of 2,5,9 Trimethyl 1,10 Phenanthroline Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For 2,5,9-trimethyl-1,10-phenanthroline systems, ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while Diffusion-Ordered Spectroscopy (DOSY) offers insights into the behavior of these molecules in solution.
The ¹H and ¹³C NMR spectra of 1,10-phenanthroline (B135089) derivatives are characterized by signals in the aromatic region, corresponding to the protons and carbons of the heterocyclic rings. The introduction of methyl groups at the 2, 5, and 9 positions of the 1,10-phenanthroline core induces notable shifts in the NMR signals, providing valuable structural information.
In the ¹H NMR spectrum, the protons of the phenanthroline ring system typically resonate between 7.5 and 9.2 ppm. The methyl protons introduce new signals in the upfield region, usually around 2.5-3.0 ppm. The exact chemical shifts are sensitive to the solvent and the presence of metal ions. For instance, coordination to a metal center generally leads to a downfield shift of the phenanthroline proton signals due to the deshielding effect of the metal ion.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenanthroline skeleton appear in the range of 120-150 ppm, while the methyl carbons are observed at much higher field, typically around 15-25 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Phenanthrolines.
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
|---|---|---|---|
| 5-methyl-1,10-phenanthroline | CDCl₃ | 9.20 (H2), 9.13 (H9), 8.39 (H4), 8.15 (H7), 7.67 (H3), 7.60 (H8), 7.59 (H6), 2.75 (CH₃) chemicalbook.com | Not specified |
| 5-methyl-1,10-phenanthroline-1-N-oxide | D₂O | 8.95 (H2), 8.68 (H9), 8.61 (H4), 8.18 (H7), 8.08 (H3), 7.83 (H8), 7.55 (H6), 2.48 (CH₃) mdpi.com | 141.5 (C4), 141.2 (C9), 138.5 (C2), 135.4 (C10a), 131.7 (C4a), 131.6 (C5), 128.5 (C6a), 128.2 (C10b), 126.8 (C7), 125.8 (C6), 124.4 (C3), 124.2 (C8), 17.7 (CH₃) mdpi.com |
| 2,9-dimethyl-1,10-phenanthroline-1-N-oxide | D₂O | Not specified | 142.2 (C2), 138.0 (C9), 137.6 (C4), 134.7 (C10b), 133.3 (C4a), 131.0 (C10a), 129.0 (C7), 127.9 (C6), 127.6 (C6a), 125.5 (C5), 124.1 (C8), 123.7 (C3), 16.7 (CH₃) mdpi.com |
While specific DOSY studies on this compound were not found in the search results, this technique is highly valuable for studying the solution behavior of such molecules. DOSY separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. This allows for the differentiation of species in a mixture, such as monomers, aggregates, or metal complexes. For substituted phenanthrolines, DOSY could be employed to study self-association, determine the stoichiometry of metal complexes in solution, and investigate host-guest interactions.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction has been extensively used to characterize the structures of 1,10-phenanthroline derivatives and their metal complexes. nih.govnih.govulisboa.pt These studies reveal the planar nature of the phenanthroline ring system, although slight distortions can occur upon substitution or coordination to a metal.
For instance, the crystal structure of 2,9-bis(trichloromethyl)-1,10-phenanthroline shows that the phenanthroline unit is slightly twisted from planarity. nih.gov In metal complexes, the geometry around the metal center is determined by the coordination number and the nature of the ligands. nih.govnih.govtu-clausthal.de
Table 2: Crystallographic Data for Selected Phenanthroline Derivatives and Complexes.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 2-(2,4,6-Trimethylphenyl)-1,10-phenanthroline | - | - | The benzene (B151609) ring of the mesityl group is nearly perpendicular to the phenanthroline ring system. | nih.gov |
| 2,9-dimethyl-1,10-phenanthroline hemihydrate | Tetragonal | I4₁/a | Pairs of phenanthroline molecules are bridged by water molecules. | marquette.edu |
| [Cd(S₂O₈)(C₁₄H₁₂N₂)₂] (C₁₄H₁₂N₂ = 2,9-dimethyl-1,10-phenanthroline) | Monoclinic | C2/c | The cadmium ion is in a symmetrical environment with a twofold crystallographic axis. | nih.gov |
| 2,9-Bis(trichloromethyl)-1,10-phenanthroline | Monoclinic | P2₁/c | The asymmetric unit contains two crystallographically independent molecules with slight conformational differences. | nih.gov |
X-ray diffraction studies provide crucial insights into the coordination geometries of metal complexes of this compound and related ligands. The coordination number and geometry are influenced by the size of the metal ion and the steric bulk of the ligands. Common geometries include tetrahedral, square planar, and octahedral. nih.govresearchgate.net
Furthermore, these studies reveal the presence of various intermolecular interactions that stabilize the crystal lattice. These can include π-π stacking interactions between the aromatic phenanthroline rings, hydrogen bonding (if suitable functional groups are present), and weaker C-H···π interactions. researchgate.netub.edu For example, in the crystal structure of 2-(2,4,6-trimethylphenyl)-1,10-phenanthroline, π-π stacking interactions are observed between the phenanthroline moiety and the benzene ring of a neighboring molecule. nih.gov
Vibrational Spectroscopy
For 1,10-phenanthroline and its derivatives, the IR spectra show characteristic bands corresponding to C-H stretching, C=C and C=N stretching in the aromatic rings, and out-of-plane bending vibrations. The introduction of methyl groups gives rise to additional bands for C-H stretching and bending vibrations of the methyl groups. The IR spectra of metal complexes can show shifts in the vibrational frequencies of the phenanthroline ligand upon coordination, as well as new bands corresponding to metal-ligand vibrations.
While specific vibrational spectroscopy data for this compound was not found, the spectra of related compounds provide a basis for interpretation. For instance, the IR spectrum of 1,10-phenanthroline-5,6-dione (B1662461) shows characteristic carbonyl stretching frequencies. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Coordination Signatures
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the characteristic functional groups within the this compound ligand and for confirming its coordination to a metal center. The FT-IR spectrum of a coordination compound is a composite of the vibrations of the ligand and the effects of coordination.
In the free this compound ligand, several key vibrational modes are expected. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups are observed in the 2850-3000 cm⁻¹ region. The most diagnostic bands for the phenanthroline core are the C=C and C=N stretching vibrations, which are typically found in the 1400-1650 cm⁻¹ range. dergipark.org.trumich.edu For instance, in unsubstituted 1,10-phenanthroline, characteristic stretching bands are observed at approximately 1635 cm⁻¹ (C=C) and 1584 cm⁻¹ (C=N). researchgate.net The presence of methyl substituents, as in this compound, is expected to slightly alter the positions of these bands due to electronic and steric effects. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, are expected in the 700-900 cm⁻¹ region. dergipark.org.trumich.edu
Upon coordination to a metal ion, such as Ru(II), significant changes in the FT-IR spectrum are observed, providing clear evidence of complex formation. The most prominent changes occur in the C=C and C=N stretching region. Coordination of the nitrogen atoms of the phenanthroline ring to the metal center leads to a shift in these vibrational frequencies. Typically, these bands shift to lower wavenumbers, indicating a weakening of the C=N and C=C bonds upon complexation. rsc.orgresearchgate.net For example, in Ru(II) complexes with various phenanthroline derivatives, the C=N and C=C stretching vibrations of the free ligands in the 1582-1608 cm⁻¹ range shift to 1548-1626 cm⁻¹ and 1567-1599 cm⁻¹ in the complexes. rsc.org
Furthermore, the formation of a new coordinate bond between the metal and the nitrogen atoms of the ligand can give rise to new, weaker absorption bands in the far-infrared region (typically below 600 cm⁻¹). These bands are assigned to the metal-nitrogen (M-N) stretching vibrations. For instance, in Ru(II)-phenanthroline complexes, a new weak band appearing in the 452-531 cm⁻¹ range can be attributed to the ν(Ru-N) stretching mode, confirming the coordination of the nitrogen atoms to the ruthenium center. rsc.org Similarly, in a mercury complex with 2,9-dimethyl-1,10-phenanthroline, the appearance of a new band at 470 cm⁻¹ was assigned to the Hg-N bond.
A representative, though not specific to this compound, comparison of vibrational frequencies for a free phenanthroline ligand and its metal complex is presented in the table below.
| Vibrational Mode | Typical Wavenumber Range (Free Ligand, cm⁻¹) | Typical Wavenumber Range (Metal Complex, cm⁻¹) |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| C=N Stretch | 1580-1610 | Shifted (often to lower frequency) |
| C=C Stretch | 1400-1650 | Shifted (often to lower frequency) |
| C-H Out-of-Plane Bend | 700-900 | Minor shifts |
| M-N Stretch | Not applicable | 400-600 |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides valuable information about the electronic transitions within the this compound ligand and its metal complexes. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (usually non-bonding or π-orbitals) to higher energy anti-bonding orbitals (π* or σ*).
The UV-Vis spectrum of the free this compound ligand is expected to be dominated by intense absorption bands in the ultraviolet region. These absorptions are characteristic of the aromatic phenanthroline core and arise from π → π* transitions. For unsubstituted 1,10-phenanthroline, absorption peaks are observed around 232 nm and 265 nm. aatbio.com The presence of electron-donating methyl groups on the phenanthroline ring is likely to cause a bathochromic (red) shift in these absorption bands. In addition to the π → π* transitions, weaker n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to a π* anti-bonding orbital, may also be observed. dergipark.org.tr
Upon complexation with a metal ion, the electronic spectrum can change significantly. The coordination of the ligand to a metal center can lead to a further bathochromic shift of the intraligand π → π* transitions. More importantly, new absorption bands often appear in the visible region of the spectrum. These new bands are typically due to metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net In these transitions, an electron is promoted from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. MLCT bands are often broad and intense, and their position and intensity are sensitive to the nature of the metal, its oxidation state, and the specific substituents on the phenanthroline ligand. For example, Fe(II), Ni(II), and Zn(II) complexes of 1,10-phenanthroline show maximum absorption wavelengths (λmax) at 315.50 nm, 325.00 nm, and 315.00 nm, respectively, which are attributed to a combination of π → π* and n → π* transitions. dergipark.org.tr The presence of methyl groups, as in this compound, can influence the energy of the MLCT bands.
The table below summarizes the expected electronic transitions for this compound and its metal complexes.
| System | Expected Transition Type | Typical Wavelength Region |
| Free Ligand | π → π | UV (e.g., 200-350 nm) |
| Free Ligand | n → π | UV (e.g., >300 nm, often weaker) |
| Metal Complex | Intraligand π → π* | UV (shifted from free ligand) |
| Metal Complex | Metal-to-Ligand Charge Transfer (MLCT) | Visible (e.g., 400-600 nm) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound with a high degree of confidence. nih.gov
For this compound, the molecular formula is C₁₅H₁₄N₂. The nominal molecular weight is approximately 222 g/mol . The mass spectrum, typically obtained using electron ionization (EI), would show a molecular ion peak (M⁺˙) corresponding to this mass. The isotopic pattern of this peak would be characteristic of a compound containing carbon, hydrogen, and nitrogen.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic compounds like this compound, the molecular ion peak is often quite intense due to the stability of the aromatic system. Fragmentation may occur through the loss of a methyl group (CH₃), resulting in a significant peak at M-15. Subsequent fragmentation could involve the loss of other small neutral molecules like HCN. The fragmentation of isomeric substituted phenanthrolines can be distinct, allowing for their differentiation. nih.gov
High-resolution mass spectrometry would provide the exact mass of the molecular ion. For C₁₅H₁₄N₂, the calculated exact mass is 222.1157 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the compound. This is particularly useful to distinguish it from other compounds that may have the same nominal mass. The HRMS of an isomer, 2,4,9-trimethyl-1,10-phenanthroline, also has a calculated exact mass of 222.1157 g/mol , highlighting that while HRMS confirms the elemental composition, chromatographic separation or detailed fragmentation analysis is necessary to distinguish between isomers. nih.gov
The table below summarizes the expected mass spectrometry data for this compound.
| Ion | Formula | Nominal Mass (m/z) | Exact Mass (m/z) |
| Molecular Ion [M]⁺˙ | C₁₅H₁₄N₂ | 222 | 222.1157 |
| Fragment [M-CH₃]⁺ | C₁₄H₁₁N₂ | 207 | 207.0922 |
comprehensive analysis of the photophysical properties of the chemical compound “this compound” and its metal complexes could not be conducted.
Following extensive and targeted searches of scientific databases and literature, no specific experimental or theoretical data regarding the photophysical properties of the compound this compound or its corresponding metal complexes could be located. The required information for a detailed discussion as per the requested outline—including luminescence phenomena, excited state dynamics, and structure-photophysical property relationships—is not available in the public domain based on the performed searches.
While general information exists for the broader class of substituted 1,10-phenanthroline ligands and their metal complexes, any attempt to extrapolate these findings to the specific 2,5,9-trimethyl derivative would be purely speculative and would not meet the required standards of scientific accuracy for this article. Research has been published on various other derivatives, such as those with substitutions at the 2,9-, 4,7-, and 5,6- positions, which exhibit a range of interesting photophysical behaviors upon coordination to metal ions like ruthenium(II), copper(I), and platinum(II). cardiff.ac.ukresearchgate.netrsc.orgosti.govrsc.orgnih.gov These studies highlight that the nature and position of substituents on the phenanthroline core significantly influence the electronic and emissive properties of the resulting complexes. rsc.orgnih.gov However, without direct studies on the this compound ligand, a scientifically rigorous analysis under the specified headings is not possible.
Similarly, searches for basic compound information confirmed the existence of an isomeric compound, 2,4,9-trimethyl-1,10-phenanthroline, but did not yield the necessary photophysical data for the target molecule.
Therefore, until research specifically investigating the synthesis, characterization, and photophysical properties of this compound and its metal complexes is published, a comprehensive and scientifically accurate article on this specific topic cannot be generated.
Photophysical Properties of 2,5,9 Trimethyl 1,10 Phenanthroline and Its Metal Complexes
Structure-Photophysical Property Relationships
Influence of Ligand Substituents and Metal Center on Photophysical Behavior
The photophysical properties of metal complexes containing substituted 1,10-phenanthroline (B135089) ligands are intricately linked to the nature and position of the substituents on the phenanthroline backbone, as well as the identity of the central metal ion. In the case of 2,5,9-trimethyl-1,10-phenanthroline, the methyl groups at the 2, 5, and 9-positions each exert distinct electronic and steric influences that collectively shape the behavior of its metal complexes.
Methyl groups are generally considered to be electron-donating through an inductive effect. The presence of a methyl group at the 5-position of the 1,10-phenanthroline ring can increase the electron density on the ligand. This enhanced electron-donating capacity can influence the energy of the metal-to-ligand charge transfer (MLCT) states in corresponding metal complexes. For instance, in ruthenium(II) complexes, such substitutions on the phenanthroline ligand can lead to a blue shift in both the absorption and emission spectra. scielo.br
The methyl groups at the 2 and 9-positions, adjacent to the nitrogen donor atoms, introduce significant steric hindrance around the metal center. researchgate.net This steric bulk can have a profound impact on the geometry and stability of the resulting metal complexes, which in turn affects their photophysical properties.
The choice of the metal center is another critical determinant of the photophysical behavior. Different metals offer distinct electronic configurations, redox potentials, and preferred coordination geometries, all of which modulate the energies of the excited states and the rates of radiative and non-radiative decay. For example, ruthenium(II) polypyridyl complexes are well-known for their robust photoluminescence, rsc.org while copper(I) phenanthroline complexes often exhibit interesting emissive properties that are highly sensitive to the steric environment. researchgate.net Theoretical investigations have shown that for copper(I) phenanthroline complexes, substituent effects play a significant role in the excited-state dynamics. nih.gov
The interplay between the electronic effects of the 5-methyl group and the steric effects of the 2,9-dimethyl groups in this compound is expected to result in unique photophysical characteristics in its metal complexes. The increased basicity of the ligand due to the methyl groups can affect the stability and electronic structure of the complex, while the steric hindrance from the 2,9-dimethyl substituents can protect the excited state from deactivation pathways, potentially leading to enhanced emission quantum yields and longer excited-state lifetimes.
Table 1: Illustrative Photophysical Data of Related Ruthenium(II) Phenanthroline Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) |
| cis-[Ru(phen)(dcbH2)(NCS)2] | 538 | 750 |
| cis-[Ru(Me2-phen)(dcbH2)(NCS)2] | 530 | 740 |
| cis-[Ru(Me4-phen)(dcbH2)(NCS)2] | 520 | 730 |
| Data sourced from related research to illustrate the effect of methyl substitution on the photophysical properties of Ruthenium(II) complexes. scielo.br |
Steric Shielding Effects on Excited State Geometry
The geometry of a metal complex in its excited state is a crucial factor governing its photophysical properties, particularly the rates of non-radiative decay. Upon photoexcitation to a metal-to-ligand charge transfer (MLCT) state, the coordination geometry around the metal center can undergo significant distortion. This structural rearrangement can provide a pathway for the molecule to return to the ground state without emitting light, thus quenching luminescence.
The methyl groups at the 2 and 9-positions of the this compound ligand provide substantial steric shielding around the metal ion. This steric hindrance plays a critical role in restricting the geometric distortions that can occur in the excited state. By physically impeding the movement of the ligands, the bulky methyl groups help to maintain a more rigid coordination sphere upon excitation.
For copper(I) complexes, which typically have a tetrahedral geometry in the ground state, the excited state often tends to flatten towards a more square-planar-like geometry. This distortion is a major non-radiative decay pathway. The presence of bulky substituents at the 2 and 9-positions of the phenanthroline ligand, such as methyl groups, can effectively block this flattening, thereby reducing the rate of non-radiative decay and leading to longer excited-state lifetimes and higher emission quantum yields. researchgate.net
In essence, the steric shielding afforded by the 2,9-dimethyl groups in this compound helps to "lock" the complex in a geometry that is less prone to non-radiative deactivation. This effect is a key strategy in the design of highly luminescent copper(I) complexes. While the methyl group at the 5-position does not directly contribute to this steric shielding around the metal center, its electronic influence can still indirectly affect the excited-state dynamics.
The combination of steric and electronic effects from the trimethyl substitution pattern is anticipated to create a ligand environment that is conducive to producing metal complexes with favorable photophysical properties, such as enhanced luminescence and greater excited-state stability.
Electrochemical Properties of 2,5,9 Trimethyl 1,10 Phenanthroline Systems
Redox Behavior and Mechanisms
The redox processes in metal complexes containing 2,5,9-trimethyl-1,10-phenanthroline can involve either the central metal ion, the ligand itself, or a combination of both. The specific mechanism is highly dependent on the metal, its oxidation state, and the surrounding chemical environment.
In many transition-metal complexes, the 1,10-phenanthroline (B135089) framework is redox-active. The extended π-conjugated system of the ligand can accept electrons into its low-lying π* orbitals, leading to ligand-based reduction processes. These are often observed as sequential one-electron reduction waves in electrochemical experiments. Conversely, ligand-centered oxidation is less common as the aromatic system is relatively electron-poor, but can occur under specific conditions. Theoretical studies on related N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline derivatives indicate that substituent groups can have a tangible, albeit sometimes slight, effect on the electronic structures of their metal complexes.
The oxidation and reduction potentials of a complex are critical indicators of its thermodynamic stability in different oxidation states. While specific experimental potential values for this compound complexes are not extensively documented, the influence of the methyl substituents can be predicted based on studies of related compounds. The three methyl groups act as electron-donating groups, increasing the electron density on the phenanthroline ring. This increased density makes the ligand a better σ-donor, which tends to stabilize higher oxidation states of a coordinated metal ion.
Consequently, for a metal-centered process (e.g., M(II) → M(III)), the oxidation is expected to become easier, shifting the redox potential to a less positive value compared to the unsubstituted phenanthroline complex. Conversely, for a ligand-centered reduction, the increased electron density makes it more difficult to add an electron to the π* orbitals, shifting the reduction potential to a more negative value. This trend is evident in studies of iron(II) complexes with methylated phenanthroline ligands, where electron-donating groups generally lower the Fe(III)/Fe(II) potential. For instance, the introduction of methyl groups at various positions on the phenanthroline ligand in iron complexes leads to shifts in redox potentials.
Table 1: Redox Potentials of Selected Tris(phenanthroline)iron(II) Complexes in Acetonitrile
| Complex | E½ (Fe³⁺/²⁺) vs Fc⁺/Fc (V) | E½ (1st Reduction) vs Fc⁺/Fc (V) |
|---|---|---|
| [Fe(phen)₃]²⁺ | +0.76 | -1.58 |
| [Fe(5-Me-phen)₃]²⁺ | +0.72 | -1.65 |
| [Fe(5,6-Me₂-phen)₃]²⁺ | +0.68 | -1.72 |
Data extrapolated from cyclic voltammetry measurements reported in CH₃CN with [NBu₄][PF₆] supporting electrolyte. nih.gov
Cyclic Voltammetry Studies for Electrochemical Characterization
Cyclic voltammetry (CV) is a primary technique for characterizing the electrochemical properties of phenanthroline-based systems. researchgate.net CV experiments provide information on redox potentials, the reversibility of electron transfer processes, and the stability of the resulting species. utexas.educonicet.gov.ar
For a typical metal complex of this compound, a cyclic voltammogram would display one or more redox waves corresponding to metal- and/or ligand-centered processes. For example, in an iron(II) complex, a reversible wave corresponding to the Fe(II)/Fe(III) couple would be expected. nih.gov The separation between the anodic and cathodic peak potentials (ΔEp) gives an indication of the electron transfer kinetics, with a value close to 59/n mV (where n is the number of electrons) suggesting a reversible process. Further waves at more negative potentials would likely correspond to the sequential, reversible one-electron reductions of the coordinated ligands. nih.gov The exact potentials and shapes of these waves provide a detailed fingerprint of the complex's electrochemical behavior.
Correlation between Electronic Structure and Electrochemical Data
The electrochemical properties of this compound systems are fundamentally linked to their electronic structure, particularly the energies of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding redox behavior. mdpi.com The HOMO energy correlates with the ease of oxidation (ionization potential), while the LUMO energy relates to the ease of reduction (electron affinity). A higher HOMO energy implies an easier oxidation (less positive potential), and a lower LUMO energy implies an easier reduction (less negative potential).
For the unsubstituted 1,10-phenanthroline, DFT calculations have estimated the HOMO and LUMO energies. researchgate.net The introduction of the three electron-donating methyl groups in this compound is expected to raise the energy of the HOMO, making the ligand easier to oxidize. The LUMO energy is also expected to be raised, making reduction of the ligand more difficult. This theoretical expectation aligns with the predicted shifts in redox potentials. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a crucial parameter, influencing the molecule's stability and reactivity; a large gap generally implies high kinetic stability. mdpi.com
Table 2: Estimated Frontier Orbital Energies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1,10-Phenanthroline | -6.08 researchgate.net | -3.56 researchgate.net | 2.52 researchgate.net |
Substituents are a powerful tool for tuning the electronic properties and reactivity of the phenanthroline ligand. The three methyl groups on this compound exert a significant electronic influence through an inductive effect. As electron-donating groups, they increase the electron density on the aromatic ring system.
This has several important consequences:
Enhanced σ-Donation: The ligand becomes a stronger Lewis base and a better σ-donor to a coordinated metal center. This increased donation stabilizes the metal ion, particularly in higher oxidation states, which lowers the M(III)/M(II) redox potential. fhsu.edu
Modified Frontier Orbitals: As discussed, the methyl groups raise the energy of the HOMO, making the complex more susceptible to oxidation. The LUMO energy is also raised, making ligand-based reductions more difficult. fhsu.edu
Steric Effects: The methyl group at the 5-position has a primarily electronic effect. However, the methyl groups at the 2 and 9 positions, adjacent to the nitrogen donor atoms, introduce significant steric hindrance. This can influence the coordination geometry of metal complexes, potentially causing distortions from ideal geometries and affecting the stability and reactivity of the complex.
Theoretical and Computational Investigations of 2,5,9 Trimethyl 1,10 Phenanthroline
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for accurately predicting the properties of molecular systems. For 2,5,9-trimethyl-1,10-phenanthroline, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Geometric optimization of this compound using DFT methods, such as the B3LYP functional with a suitable basis set, is the first step in theoretical analysis. nih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. From this optimized structure, various electronic properties can be calculated.
| Property | Description | Significance |
| Optimized Geometry | The lowest energy conformation of the molecule. | Provides the foundation for all other computational analyses. |
| Total Energy | The sum of the electronic and nuclear energies at the optimized geometry. | A measure of the molecule's stability. |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Influences intermolecular forces and solubility. |
| Electrostatic Potential | A map of the charge distribution on the molecular surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |
DFT calculations can simulate various spectroscopic properties of this compound, providing a theoretical basis for experimental observations.
Electronic Transitions: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths and transition energies, can be compared with experimental spectra to identify the nature of the electronic transitions, such as π→π* or n→π* transitions within the phenanthroline core.
Vibrational Modes: The vibrational frequencies and their corresponding infrared (IR) intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. nih.gov This simulated IR spectrum can be compared with experimental Fourier-transform infrared (FTIR) spectra to assign specific vibrational modes to the observed absorption bands. For example, the characteristic stretching frequencies of C-H, C=C, and C=N bonds within the this compound molecule can be identified.
| Spectroscopic Property | Computational Method | Information Gained |
| UV-Vis Spectrum | Time-Dependent DFT (TD-DFT) | Electronic transition energies, oscillator strengths, and nature of transitions. |
| Infrared (IR) Spectrum | DFT (Frequency analysis) | Vibrational frequencies, IR intensities, and assignment of functional group vibrations. |
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. researchgate.netwikipedia.orgyoutube.com
The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. researchgate.net Conversely, the energy of the LUMO reflects the molecule's ability to accept electrons, indicating its electrophilic character. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and thus more reactive.
For this compound, the HOMO is typically localized over the electron-rich phenanthroline ring system, while the LUMO is also distributed across this aromatic core. The presence of methyl groups can influence the energies of these orbitals through inductive effects.
| Molecular Orbital | Description | Chemical Significance |
| HOMO | The highest energy molecular orbital containing electrons. | Relates to the ionization potential and electron-donating ability (nucleophilicity). |
| LUMO | The lowest energy molecular orbital that is empty. | Relates to the electron affinity and electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net |
Non-Covalent Interaction Analysis
Non-covalent interactions play a vital role in determining the supramolecular chemistry and crystal packing of molecules like this compound. researchgate.net Computational methods allow for the detailed analysis of these weak interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonding. amercrystalassn.orgarxiv.orgresearchgate.netwiley-vch.de QTAIM analysis can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For non-covalent interactions, such as hydrogen bonds or van der Waals contacts, the values of ρ are typically low and ∇²ρ are positive.
The Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in real space. nih.govnih.govq-chem.comjussieu.fr It is based on the reduced density gradient (RDG), a function of the electron density and its first derivative. The NCI plot displays isosurfaces of the RDG, which are colored according to the sign of the second eigenvalue of the electron density Hessian matrix (λ₂).
This coloring scheme allows for the differentiation of various types of non-covalent interactions:
Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.
Green surfaces represent weak van der Waals interactions.
Red surfaces denote repulsive steric clashes.
For this compound, NCI plots can reveal intramolecular interactions, such as those between the methyl groups and the phenanthroline ring, as well as intermolecular interactions in dimers or crystal structures.
| Analysis Method | Key Concepts | Information Provided |
| QTAIM | Bond Critical Points (BCPs), Electron Density (ρ), Laplacian of Electron Density (∇²ρ) | Characterization and quantification of the strength and nature of chemical bonds and non-covalent interactions. |
| NCI Plot | Reduced Density Gradient (RDG), λ₂ | Visualization of the spatial location and type (attractive, van der Waals, repulsive) of non-covalent interactions. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a critical theoretical tool for predicting the chemical reactivity of a molecule. nih.govnih.gov By mapping the electrostatic potential onto the molecule's electron density surface, the MEP provides a visual guide to its charge distribution. researchgate.net This analysis is instrumental in identifying electron-rich and electron-poor regions, which is fundamental for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. nih.govnih.gov
On a standard MEP map, a color spectrum is used to denote the electrostatic potential, where red signifies regions of high electron density and the most negative electrostatic potential, indicating a propensity for electrophilic attack. Conversely, blue highlights areas of low electron density and the most positive electrostatic potential, which are favorable for nucleophilic attack. Green areas represent regions of neutral or near-zero potential. researchgate.net
For this compound, it is anticipated that the MEP surface would display the most negative potential (red regions) in the vicinity of the two nitrogen atoms within the phenanthroline core, a result of their lone pairs of electrons. These nitrogen centers are the most probable sites for protonation and for coordinating with metal ions. The aromatic rings are expected to show a combination of neutral (green) and slightly negative (yellow) potentials, while the hydrogen atoms of the three methyl substituents would exhibit a slightly positive potential (blue). The precise values of these potentials can be quantitatively determined using quantum chemical calculations, such as Density Functional Theory (DFT). ijcrt.org
A hypothetical summary of the expected MEP characteristics for this compound is provided in the interactive table below.
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Nitrogen Atoms | Highly Negative | Susceptible to electrophilic attack and metal coordination |
| Aromatic Rings | Neutral to Slightly Negative | Can participate in π-stacking interactions |
| Methyl Groups (Hydrogens) | Slightly Positive | Potential sites for weak hydrogen bonding |
Molecular Dynamics Simulations (if applicable for specific systems)
Specific molecular dynamics (MD) simulation studies for this compound are not prominently available in the surveyed scientific literature.
MD simulations are a powerful computational technique for observing the time-dependent behavior of a molecular system, including the movements of atoms and molecules. For other derivatives of phenanthroline, MD simulations have been successfully employed to explore their dynamic properties and intermolecular interactions. For instance, such simulations have provided insights into the binding of N-aryl-1,10-phenanthroline-2-amines to the Trypanosoma cruzi GP63 metalloenzyme, which is crucial for drug design. nih.gov In another study, MD simulations were used to predict the preferred binding modes of copper-1,10-phenanthroline complexes with DNA. nih.gov These examples underscore the potential of MD simulations to elucidate the conformational landscape and interaction dynamics of this compound in various chemical and biological environments.
Validation of Computational Models with Experimental Data
The reliability of computational predictions hinges on their validation against experimental data. For phenanthroline derivatives, a variety of experimental methods are available for this purpose, ensuring the accuracy of the theoretical models.
X-ray crystallography offers high-resolution data on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. nih.gov These experimentally determined geometric parameters serve as a direct benchmark for the optimized geometries obtained from computational methods like DFT. The known crystal structure of a related compound, 2-(2,4,6-trimethylphenyl)-1,10-phenanthroline, provides a valuable reference for validating computational models of similarly substituted phenanthrolines. nih.gov
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy yield characteristic fingerprints of a molecule's structure and bonding. asianpubs.orgresearchgate.net Computational chemistry can predict these spectra, and a close comparison between the calculated and experimental spectra provides a robust validation of the theoretical model. For example, vibrational frequencies calculated via DFT can be correlated with an experimental IR spectrum, and computed NMR chemical shifts can be compared with experimental data. ijcrt.org
The following interactive table summarizes the key experimental techniques used for validating computational models of phenanthroline derivatives.
| Experimental Technique | Type of Data Provided | Computational Method for Comparison |
|---|---|---|
| X-ray Crystallography | Bond lengths, bond angles, dihedral angles | Geometry Optimization (e.g., with DFT) |
| Infrared (IR) Spectroscopy | Vibrational frequencies | Frequency Calculations (e.g., with DFT) |
| NMR Spectroscopy | Chemical shifts, coupling constants | NMR Chemical Shift Calculations |
| UV-Vis Spectroscopy | Electronic absorption maxima (λmax) | Time-Dependent DFT (TD-DFT) Calculations |
Catalytic Applications of 2,5,9 Trimethyl 1,10 Phenanthroline Metal Complexes
Role of Phenanthroline Ligands in Homogeneous Catalysis
1,10-phenanthroline (B135089) and its derivatives are a significant class of N-donor ligands in transition metal catalysis. Their rigid, bidentate structure provides high stability to the resulting metal complexes. The substituents on the phenanthroline ring system play a critical role in tuning the catalyst's activity and selectivity.
Steric Effects : Substituents at the 2- and 9-positions, adjacent to the nitrogen donor atoms, exert substantial steric influence around the metal center. This steric bulk can control substrate access, influence the coordination geometry of the complex, and prevent catalyst deactivation pathways such as the formation of inactive dimers. In the case of 2,5,9-trimethyl-1,10-phenanthroline, the methyl groups at the 2 and 9 positions create a sterically hindered environment, which is crucial for influencing the selectivity of catalytic reactions.
Electronic Effects : The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be adjusted by introducing electron-donating or electron-withdrawing groups. Methyl groups, such as those in this compound, are weakly electron-donating, which can increase the electron density at the metal center. This modification can impact the oxidative addition and reductive elimination steps in a catalytic cycle.
The versatility of the phenanthroline scaffold allows for its use with a wide range of transition metals, including iron, copper, nickel, and palladium, to catalyze a diverse array of chemical transformations. chim.itnih.gov
Specific Catalytic Transformations
The unique steric and electronic profile of this compound makes its metal complexes suitable for various catalytic applications, drawing parallels from closely related substituted phenanthroline systems.
While specific studies on this compound in major cross-coupling reactions are not extensively detailed, the performance of analogous substituted phenanthroline ligands provides significant insights. For instance, 2,9-dimethyl-1,10-phenanthroline has been successfully employed as a ligand in palladium-catalyzed oxidative Heck reactions, where it proved superior to other ligands in the arylation of n-butyl acrylate with arylboronic acids. wiley-vch.de
Cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.com The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov The steric bulk provided by the methyl groups at the 2- and 9-positions in this compound is expected to promote the reductive elimination step, which is often rate-limiting, and to prevent the formation of undesired palladium black. The electron-donating nature of the methyl groups can also facilitate the initial oxidative addition step. These characteristics suggest a strong potential for this ligand to be effective in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amine arylation reactions, which are cornerstones of modern synthetic chemistry. nih.govrsc.orgnih.gov
Iron complexes bearing substituted 1,10-phenanthroline ligands have emerged as effective catalysts for the hydrosilylation of alkenes, a key process for producing organosilicon compounds. d-nb.infonih.govdntb.gov.ua The development of catalysts based on earth-abundant metals like iron is of significant interest. nih.govsemanticscholar.orgrsc.org
Research on iron complexes with 2,9-diaryl-1,10-phenanthrolines and 2-imino-9-aryl-1,10-phenanthrolines has demonstrated that the ligand's structure is critical for controlling regioselectivity. d-nb.infonih.govnih.gov For example, highly crowded iron centers created by bulky phenanthroline ligands can lead to excellent anti-Markovnikov selectivity in the hydrosilylation of terminal alkenes. nih.govsemanticscholar.orgrsc.org The catalyst forces the hydride from the silane to add to the less-hindered, terminal carbon of the alkene. nih.govrsc.org
Mechanistic Insights: The proposed mechanism for these reactions often involves an Fe(0)-Fe(II) catalytic cycle. nih.govsemanticscholar.orgrsc.org The steric crowding around the metal center, dictated by the phenanthroline ligand, is a key factor. This crowding can hinder the coordination of the alkene in a way that would lead to the Markovnikov product, thereby favoring the anti-Markovnikov pathway. nih.gov In some systems, a π-π interaction between the substrate and the phenanthroline ligand has been suggested to influence the unique benzylic selectivity observed with internal alkenes. d-nb.infonih.gov
For a this compound ligand, the steric bulk from the 2,9-dimethyl substitution would be expected to impart high regioselectivity in iron-catalyzed hydrosilylation reactions, favoring the formation of anti-Markovnikov products.
Table 1: Regioselectivity in Iron-Catalyzed Hydrosilylation of β-methyl styrene with Phenylsilane using Substituted Phenanthroline Ligands
| Entry | Ligand Substituent (Ar in 2,9-diaryl-phen) | Yield (%) | Product | Regioselectivity |
| 1 | Phenyl | 0 | - | - |
| 2 | 3,5-(tBu)2C6H3 | 67 | Benzylic Hydrosilylation | >99:1 |
| 3 | 2,4,6-(Me)3C6H2 (Mesityl) | 95 | Benzylic Hydrosilylation | >99:1 |
| 4 | 2,4,6-(Et)3C6H2 | 93 | Benzylic Hydrosilylation | >99:1 |
| 5 | 2,4,6-(iPr)3C6H2 | 87 | Benzylic Hydrosilylation | >99:1 |
This table is based on data for 2,9-diaryl-1,10-phenanthroline ligands to illustrate the effect of steric bulk on regioselectivity. Data adapted from related research. nih.gov
Nickel complexes containing substituted 1,10-phenanthroline ligands are active catalysts for ethylene (B1197577) oligomerization and dimerization, which are industrial processes for producing linear alpha-olefins like 1-butene. mit.edu The structure of the ligand, particularly the steric hindrance near the nickel center, significantly influences both the catalytic activity and the product distribution.
Studies on nickel complexes with 2,9-dimethyl-1,10-phenanthroline have shown that the methyl groups cause significant steric hindrance. researchgate.net When activated with methylaluminoxane (B55162) (MAO), these catalysts exhibit moderate activity but high selectivity for butenes (80–96%). researchgate.netresearchgate.net This high selectivity is attributed to the steric pressure from the methyl groups, which favors the chain termination step after the insertion of one ethylene molecule, leading primarily to dimerization. In contrast, less sterically hindered phenanthroline ligands tend to produce a wider range of oligomers (C4–C20). researchgate.netresearchgate.net
The this compound ligand, being structurally very similar to the 2,9-dimethyl analogue, is expected to yield nickel catalysts that are highly selective for ethylene dimerization to 1-butene. The additional methyl group at the 5-position is distant from the metal's coordination sphere and is not anticipated to significantly alter the catalytic selectivity, which is dominated by the 2,9-substituents.
Table 2: Ethylene Oligomerization Results with Nickel Complexes Bearing Substituted Phenanthroline Ligands
| Ligand | Activity (10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) | Butenes Selectivity (%) |
| 1,10-phenanthroline | 66.2 | 43 (wide oligomer distribution) |
| 2,9-dimethyl-1,10-phenanthroline | 26.8–52.2 | 80–96 |
This table compares the catalytic performance of unsubstituted vs. 2,9-dimethyl substituted phenanthroline ligands in ethylene oligomerization, highlighting the role of steric hindrance. Data adapted from related research. researchgate.net
Copper(I) complexes with sterically hindered phenanthroline ligands, such as derivatives of 2,9-disubstituted-1,10-phenanthroline, are highly effective photocatalysts. rsc.orgnih.govacs.orguni-regensburg.de These complexes absorb visible light to reach a long-lived excited state capable of engaging in single-electron transfer (SET) processes. acs.org This property is harnessed in photoredox catalysis for various organic transformations, including atom-transfer radical addition (ATRA) reactions. rsc.orgnih.govuni-regensburg.de
In a typical ATRA reaction, the excited copper(I) photocatalyst initiates a radical chain process by abstracting an atom (e.g., a halogen) from an organic halide. The resulting organic radical then adds to an alkene, and the catalytic cycle is completed by atom transfer from the oxidized copper(II) species back to the radical adduct. osti.gov
The steric bulk of ligands like 2,9-bis(p-anisyl)-1,10-phenanthroline (dap) is crucial for the photophysical properties of the copper complex, contributing to a long excited-state lifetime and preventing catalyst deactivation. acs.org Mechanistic studies have revealed a symbiotic relationship between Cu(I) and Cu(II) species within the catalytic cycle. osti.gov The this compound ligand, with its significant steric hindrance at the 2,9-positions, is well-suited for forming photochemically robust and catalytically active copper(I) complexes for use in ATRA and other photoredox-catalyzed reactions. mdpi.comnih.gov
There is currently a lack of reported studies on the application of this compound metal complexes, or phenanthroline-based complexes in general, as catalysts for Friedel-Crafts alkylation reactions. This area of catalysis is typically dominated by Lewis acids such as AlCl₃, FeCl₃, or metal triflates, and the role of phenanthroline-ligated complexes in this specific transformation is not established in the available chemical literature.
Oxidation and Reduction Reactions
Mechanistic Studies of Catalytic Cycles
Given the lack of established catalytic applications for this compound metal complexes in oxidation and reduction reactions, there are no corresponding mechanistic studies or proposed catalytic cycles available in the scientific literature. Mechanistic investigations are contingent on observing and optimizing a catalytic reaction, which has not been documented for this specific compound.
Materials Science Applications of 2,5,9 Trimethyl 1,10 Phenanthroline in Academic Research
Supramolecular Chemistry and Self-Assembly
The precise architecture of molecules is fundamental to the construction of complex, functional supramolecular systems. 2,5,9-Trimethyl-1,10-phenanthroline, with its tailored structure, is an intriguing candidate for the rational design of such systems.
While specific research on the integration of this compound into Metal-Organic Frameworks (MOFs) is not extensively documented, the broader family of phenanthroline derivatives is widely utilized in this field. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The introduction of phenanthroline-based ligands can impart specific functionalities, such as luminescence or catalytic activity, to the framework. The methyl groups in this compound would play a crucial role in dictating the topology and properties of a resulting MOF. The steric hindrance from the methyl groups at the 2 and 9 positions can influence the coordination geometry around the metal center, potentially leading to the formation of novel network structures that are inaccessible with the parent 1,10-phenanthroline (B135089).
The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of modern materials science. The planarity of the phenanthroline ring system facilitates π-π stacking interactions, a key driving force in the formation of these assemblies. The methyl groups of this compound would modify these interactions, both electronically and sterically. The electron-donating nature of the methyl groups can enhance the electron density of the aromatic system, thereby tuning the strength of π-π stacking. Furthermore, the positions of these groups can direct the geometry of the self-assembly, leading to specific one-, two-, or three-dimensional structures. Research on related substituted phenanthrolines has demonstrated the ability to form intricate structures like helicates, catenanes, and rotaxanes, suggesting that this compound could be a valuable component in the synthesis of new mechanically interlocked molecules.
Crystal engineering relies on the understanding and control of non-covalent interactions to design solid-state structures with desired properties. In the case of this compound, several non-covalent forces would be at play in its crystal packing. These include:
π-π Stacking: As mentioned, the aromatic phenanthroline core is prone to stacking interactions. The methyl groups can influence the offset and distance of these interactions.
C-H···π Interactions: The methyl C-H bonds can act as donors in hydrogen bonds with the π-system of adjacent molecules.
Hydrogen Bonding: If co-crystallized with molecules containing hydrogen bond donors, the nitrogen atoms of the phenanthroline can act as acceptors.
The interplay of these forces, governed by the specific substitution pattern of this compound, would determine the final crystal structure and, consequently, its bulk properties.
Development of Luminescent Materials and Sensors
The inherent photophysical properties of the 1,10-phenanthroline scaffold make it a prime candidate for the development of luminescent materials. rsc.org The parent molecule itself is weakly fluorescent, but its emission can be significantly enhanced and tuned through chemical modification and complexation with metal ions. rsc.org
The introduction of methyl groups, as in this compound, is a known strategy to increase the fluorescence quantum yield of the phenanthroline core. rsc.org These electron-donating groups can raise the energy of the n-π* transition relative to the π-π* transition, which often leads to a more emissive molecule.
When complexed with metal ions such as ruthenium(II), iridium(III), or lanthanides, this compound can act as an "antenna" ligand. In such complexes, the ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light with characteristic properties, such as a long lifetime and a large Stokes shift. The steric bulk of the methyl groups at the 2 and 9 positions can also protect the metal center from non-radiative deactivation pathways, further enhancing the luminescence.
These luminescent complexes have potential applications as sensors. For instance, the emission of a metal complex containing this compound could be quenched or enhanced in the presence of specific analytes, forming the basis of a chemical sensor.
Photosensitive Materials and Their Application in Energy Conversion
The light-absorbing and electron-transfer properties of phenanthroline-based compounds make them suitable for applications in energy conversion, such as in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating a photocurrent.
Complexes of ruthenium and other transition metals with phenanthroline ligands are classic examples of dyes used in this context. The 2,5,9-trimethyl substitution pattern would be expected to influence the key parameters of the dye, including its absorption spectrum, redox potentials, and the stability of the oxidized state. The electron-donating methyl groups could shift the absorption to longer wavelengths, which is desirable for better harvesting of the solar spectrum. However, the steric hindrance might affect the binding of the dye to the semiconductor surface, a critical factor for efficient electron injection.
Organic Light-Emitting Diodes (OLEDs) as Emitters or Hosts
In the field of organic electronics, phenanthroline derivatives have found utility in OLEDs, both as emissive materials and as host materials in the emissive layer. nih.gov Their good thermal stability and electron-transporting properties are advantageous in these devices.
When used as an emitter, the color and efficiency of the light produced by a this compound-based material would be determined by its photoluminescent properties. As discussed, the trimethyl substitution is likely to lead to a blue-shifted emission with improved quantum yield compared to the unsubstituted phenanthroline.
As a host material, this compound could be used to disperse a guest emitter, preventing aggregation-caused quenching and facilitating energy transfer. The high triplet energy that is often characteristic of phenanthroline derivatives is a crucial property for a host material in phosphorescent OLEDs (PhOLEDs), as it allows for efficient energy transfer to the phosphorescent guest. The methyl groups would also contribute to forming a stable amorphous film, which is essential for the longevity and performance of the OLED device. Studies on related phenanthroline derivatives have shown their potential in achieving high-efficiency and stable OLEDs. nih.govresearchgate.net
Mechanistic Biological Studies of 2,5,9 Trimethyl 1,10 Phenanthroline Derivatives Excluding Clinical Trials
Metal Ion Interaction and Disruption of Cellular Processes
The biological effects of 1,10-phenanthroline (B135089) and its derivatives are fundamentally tied to their nature as strong chelating agents for a variety of metal ions. uncw.edunih.gov The rigid, planar structure of the phenanthroline backbone makes it a "preorganized" ligand, meaning it requires minimal conformational change to bind a target metal ion, which can enhance thermodynamic stability and selectivity. uncw.eduuncw.edu
Derivatives such as 2,9-bis(hydroxymethyl)-1,10-phenanthroline show enhanced selectivity for larger metal ions like Ca(II) and Pb(II), whose ionic radii fit well within the ligand's cleft. uncw.edunih.gov Conversely, these substitutions can destabilize complexes with smaller metal ions like Ni(II) or Cu(II). nih.gov The chelation of essential metal ions can disrupt the function of metalloproteins. For instance, 1,10-phenanthroline has been shown to inhibit the binding of activated rat hepatic glucocorticoid-receptor complexes to DNA. nih.gov This effect is attributed to the chelation of a metal ion, possibly zinc, located within the receptor's DNA-binding domain. nih.gov The inhibition is dependent on the chelating property, as the non-chelating isomer 1,7-phenanthroline (B34526) has no effect. nih.gov
This ability to sequester metal ions is a primary mechanism through which phenanthroline derivatives disrupt cellular processes, interfering with enzymes and proteins that rely on metal cofactors for their structure and catalytic function. nih.govpsu.edu
Reactive Oxygen Species (ROS) Generation
Certain metal complexes of phenanthroline derivatives are capable of generating reactive oxygen species (ROS), which can lead to cellular damage. This is particularly relevant in the context of their DNA cleavage activity. For example, some ruthenium(II) complexes of phenanthroline derivatives are thought to mediate DNA photocleavage through a mechanism involving singlet oxygen (¹O₂). researchgate.net In some cases, both singlet oxygen and, to a lesser extent, hydroxyl radicals (•OH) have been implicated in the photocleavage mechanism. researchgate.net
Furthermore, the in vivo response to phenanthroline-metal complexes can involve the host's immune system generating ROS. In studies using the Galleria mellonella larvae model, the humoral immune response to infection and treatment with metal-phenanthroline complexes includes the activation of the phenoloxidase pathway, which results in an oxidation burst, producing ROS like hydrogen peroxide and superoxide. nih.gov
Nucleic Acid Interactions
A significant area of study for 1,10-phenanthroline derivatives, particularly when complexed with transition metals like ruthenium(II) or copper(II), is their interaction with DNA. The primary mode of binding for the planar phenanthroline ligand is intercalation, where the aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govnih.gov
This intercalative binding is supported by several lines of experimental evidence:
Spectroscopic Titrations : A decrease in the absorption intensity (hypochromism) and shifts in the wavelength of maximum absorption are observed when DNA is added to a solution of the metal complex. nih.gov
Luminescence Studies : The emission intensity of luminescent complexes often decreases upon binding to DNA. nih.gov
Viscosity Measurements : Intercalation causes the DNA helix to lengthen and become more rigid, leading to a measurable increase in the viscosity of the DNA solution. nih.govnih.gov
Studies on various ruthenium(II) complexes with modified phenanthroline ligands have confirmed an intercalative binding mode. nih.gov The binding affinity can be substantial, with binding constants (Kb) on the order of 105 to 106 M-1, indicating a strong interaction with DNA. nih.gov
| Complex | Binding Mode | Binding Constant (Kb) | Effect on DNA Structure | Reference |
|---|---|---|---|---|
| [Ru(NH3)4(ip)]2+ | Intercalation | ~105 M-1 | Induces B to A transition | nih.gov |
| [Ru(NH3)4(qdppz)]2+ | Intercalation | ~106 M-1 | Induces B to Psi transition | nih.gov |
Following their binding to DNA, many phenanthroline-metal complexes can induce cleavage of the DNA strands. This activity is often studied using supercoiled plasmid DNA, where the conversion from a supercoiled form (Form I) to a relaxed circular form (Form II) indicates single-strand cleavage.
The mechanism of cleavage can be:
Oxidative Cleavage : This often involves the generation of ROS by the metal complex, which then attacks the deoxyribose sugar or the nucleotide bases of the DNA backbone.
Photocleavage : Some complexes become potent cleaving agents upon irradiation with light. researchgate.net These complexes act as photosensitizers, absorbing light energy and transferring it to molecular oxygen to create highly reactive singlet oxygen (¹O₂), which then damages the DNA. researchgate.net Ruthenium(II) complexes of modified phenanthrolines have been shown to promote the cleavage of supercoiled plasmid DNA, with singlet oxygen being a likely reactive species in the process. researchgate.netnih.gov
Enzyme Modulation and Inhibition Mechanisms
One of the most well-defined mechanisms of action for 1,10-phenanthroline is the inhibition of specific metalloenzymes. A key target is Rpn11 (also known as POH1 or PSMD14), a deubiquitinating enzyme (DUB) that is an essential component of the 19S regulatory particle of the proteasome. psu.edunih.gov Rpn11 contains a JAMM (Jab1/MPN domain metalloenzyme) motif with a critical zinc ion at its active site, classifying it as a metalloprotease. psu.edu Its function is to remove ubiquitin chains from proteins targeted for degradation just before they enter the 20S catalytic core of the proteasome. psu.edunih.gov
1,10-phenanthroline (o-phenanthroline) acts as a potent inhibitor of Rpn11 by chelating the catalytic zinc ion, thereby blocking its deubiquitinating activity. psu.edunih.gov This inhibition leads to the accumulation of polyubiquitinated proteins and can trigger apoptosis in cancer cells. nih.gov The crucial role of metal chelation in this process is demonstrated by the fact that the non-chelating isomer, 1,7-phenanthroline, fails to inhibit Rpn11 activity. psu.edu Genetic depletion or catalytic mutation of Rpn11 is lethal to cells, highlighting its importance and potential as a therapeutic target. psu.edumdpi.com
| Compound | Chelating Ability | Effect on Rpn11 Activity | Reference |
|---|---|---|---|
| 1,10-Phenanthroline (o-phenanthroline) | Yes | Complete Blockade | psu.edu |
| 1,7-Phenanthroline (m-phenanthroline) | No | No Inhibition | psu.edu |
Modulation of Kinase and Deacetylase Enzymes (e.g., mTOR, HDAC)
The inhibition of enzymes such as the mammalian target of rapamycin (B549165) (mTOR) and histone deacetylases (HDACs) is a key strategy in cancer therapy. Research has shown that combining mTOR and HDAC inhibitors can lead to synergistic effects in limiting tumor growth. nih.gov While specific studies on 2,5,9-trimethyl-1,10-phenanthroline are limited, the broader class of 1,10-phenanthroline derivatives has been investigated for such activities. For instance, the combination of mTOR inhibitors like rapamycin and HDAC inhibitors like entinostat (B1683978) has been effective in over 60 human cancer cell lines. nih.gov This combination therapy has been shown to cooperatively inhibit the MYC/E2F axis, which is crucial for cell proliferation, by reducing the half-life and increasing the degradation of the MYC oncoprotein. nih.gov
HDAC inhibitors on their own have been identified as a promising class of anti-cancer drugs. nih.gov They can induce cell death through the mitochondrial pathway of apoptosis and, at lower concentrations, cause a G2 cell-cycle arrest. nih.gov Furthermore, HDAC inhibitors can activate the p53 tumor suppressor protein through hyper-acetylation and nuclear re-localization, restoring its function in cancer cells where it is often impaired. nih.gov The development of bifunctional molecules that can simultaneously inhibit both HDACs and other targets, such as tubulin, is an active area of research aimed at enhancing therapeutic effects. mdpi.com
Activity against Fungal Enzymes (e.g., β-d-glucosidases and β-d-galactosidases)
β-Glucosidases are enzymes that play a crucial role in the breakdown of β-glycosidic bonds in various glycosides and oligosaccharides. nih.gov In fungi, these enzymes are essential for the conversion of cellulosic biomass into glucose, making them a key component in biotechnological processes. nih.gov They are found in all domains of life and are involved in numerous biological processes. nih.gov The inhibitory effects of various compounds on these enzymes are of significant interest. For example, an extracellular β-glucosidase from Monascus purpureus was shown to be inhibited by substances like HgCl2, K2CrO4, and K2Cr2O7. jmb.or.kr Studies on fungal β-glucosidases have also revealed their activity on insoluble cellulose, suggesting a broader role than just acting on soluble substrates. dtu.dk While the direct activity of this compound on these specific fungal enzymes is not extensively documented in the provided literature, the known chelating properties of phenanthrolines suggest a potential for interaction with metalloenzymes.
Antimicrobial Activity Mechanisms
The 1,10-phenanthroline scaffold is a well-established pharmacophore in the design of antimicrobial agents. tudublin.ie Its activity is often linked to its ability to chelate metal ions that are essential for microbial survival and enzymatic functions. tudublin.ie
Inhibition of Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of 1,10-phenanthroline have demonstrated significant antibacterial activity against a range of pathogens, including multidrug-resistant strains. nih.gov The antimicrobial efficacy of these compounds can be significantly enhanced through complexation with metal ions such as copper(II), manganese(II), and silver(I). nih.gov These metal-phenanthroline complexes have shown notable activity against priority pathogens like Staphylococcus aureus and Escherichia coli. tudublin.ienih.gov The mechanism of action is believed to involve the sequestration of essential metal ions from the bacteria. tudublin.ie The encapsulation of antimicrobial peptides into nanoparticles has also been shown to be an effective strategy against resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA) and E. coli O157:H7. nih.gov
**Table 1: Antibacterial Activity of a G17 Peptide against S. aureus and *E. coli***
| Strain | Compound | MIC50 (µM) |
| MRSA | G17 | 1.5 |
| MRSA | G17NP | 0.2 |
| E. coli O157:H7 | G17 | 12.5 |
| E. coli O157:H7 | G17NP | 3.13 |
Data sourced from a study on antimicrobial peptides, illustrating the potency against key bacterial strains. nih.gov
Effects against Mycobacterium tuberculosis and Inhibition of Viral Protein Synthesis
The emergence of drug-resistant Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. nih.gov A derivative, 5-nitro-1,10-phenanthroline (B1664666) (5NP), was identified as a promising lead compound against M. tuberculosis. nih.govnih.gov Mechanistic studies revealed that 5NP is activated in a manner dependent on the F420 coenzyme, leading to the formation of active metabolites that kill the bacteria. nih.govnih.gov Interestingly, 5NP also exhibits a dual mechanism by inducing autophagy in infected macrophages, which helps to clear the intracellular bacteria. nih.govnih.gov Structure-activity relationship studies highlighted the importance of the nitro group for its activity and led to the design of an analog, 3-methyl-6-nitro-1,10-phenanthroline, with improved efficacy. nih.gov
In the context of antiviral activity, some proteins known as ribosome-inactivating proteins (RIPs) have been shown to inhibit viral replication by halting protein synthesis. nih.gov While not directly involving this compound, this highlights a key mechanism in antiviral research.
Anticancer Activity Research (in vitro mechanistic studies)
Phenanthroline derivatives have attracted considerable attention for their potential as anticancer agents. mdpi.com Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis in cancer cells.
Reduction of Cell Proliferation and Induction of Apoptosis
In vitro studies have demonstrated that phenanthroline-based ligands can significantly inhibit the growth of various cancer cell lines. For example, 2,9-di-sec-butyl-1,10-phenanthroline (B1254918) (dsBPT) showed potent growth inhibition in lung and head and neck cancer cells, with IC50 values in the low micromolar range, and was found to be more selective for cancer cells over normal epithelial cells. plos.org This compound was shown to induce G1 cell cycle arrest and apoptosis. plos.org
Copper complexes of 1,10-phenanthroline have also been shown to be potent inducers of apoptosis. nih.govnih.gov These complexes can inhibit the proteasome activity in cancer cells, which is a key regulator of cell function and survival, leading to programmed cell death. nih.govnih.gov The ternary complexes of copper with 1,10-phenanthroline were found to be more effective than dinuclear complexes in this regard. nih.govnih.gov Furthermore, some 2,9-disubstituted-1,10-phenanthroline derivatives have been synthesized and evaluated as G-quadruplex binders, which are novel targets for anticancer therapies due to their presence in telomeres and oncogene promoters. nih.govnih.gov
Table 2: Cytotoxicity of a Phenanthroline-derived Ligand (PTM) on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 14.82 |
| HeLa | Cervical Cancer | 15.03 |
| HCT-116 | Colorectal Cancer | 17.88 |
| PC-3 | Prostate Cancer | 17.28 |
| HaCat | Normal Keratinocytes | 21.22 |
Data sourced from a study on novel amino-1,10-phenanthroline derived imine ligands, indicating selective cytotoxicity towards cancer cells. mdpi.com
Disruption of Cellular Metabolism (e.g., Iron and Copper Homeostasis)
There is currently a lack of specific research detailing the disruption of cellular metabolism, including iron and copper homeostasis, by this compound. The parent compound, 1,10-phenanthroline, is well-known for its metal-chelating properties, particularly its ability to bind iron and copper, thereby interfering with metabolic pathways dependent on these metal ions. However, specific studies on how the addition of methyl groups at the 2, 5, and 9 positions influences these interactions and the subsequent metabolic consequences have not been reported.
Attenuation of Cellular Defense Capacity
Similarly, there is no specific information available regarding the attenuation of cellular defense capacity by this compound. Research on other 1,10-phenanthroline derivatives suggests that they can impact cellular defense mechanisms, but data for the 2,5,9-trimethyl derivative is absent from the reviewed literature.
Future Perspectives and Emerging Research Directions
Integration of 2,5,9-Trimethyl-1,10-phenanthroline into Advanced Functional Materials
The integration of this compound into advanced functional materials is a promising area of research, particularly in the development of luminescent materials. Palladium(II) complexes incorporating this compound have been synthesized and characterized, revealing notable photoluminescence properties. nih.gov These complexes, along with related derivatives, exhibit phosphorescence at 77 K, a characteristic that is crucial for applications such as organic light-emitting diodes (OLEDs) and oxygen sensing technologies. nih.gov
The methyl groups at the 2, 5, and 9 positions can influence the electronic environment of the metal center in complexes, thereby affecting their photophysical properties. For instance, the melting point of rhenium(I) tricarbonyl complexes with substituted phenanthrolines has been shown to decrease with the addition of methyl groups. nih.gov This modification can lead to the formation of amorphous molecular materials with distinct glass transition temperatures, a desirable trait for the fabrication of advanced material devices. nih.gov
Future research could focus on the synthesis and characterization of a broader range of metal complexes with this compound to explore their potential in light-emitting devices, sensors, and as components of functional polymers.
Exploration of Novel Catalytic Pathways
The catalytic applications of this compound remain a largely unexplored domain. A notable mention in a patent from 1977 indicated that this compound was substantially less effective as a paint drier catalyst compared to the unsubstituted 1,10-phenanthroline (B135089). mdpi.com This finding suggests that the steric hindrance introduced by the methyl groups at the 2 and 9 positions may be disadvantageous for this specific catalytic process.
However, this does not preclude its potential in other catalytic systems. The electronic and steric properties of phenanthroline ligands can be finely tuned by substitution, which in turn influences the reactivity and selectivity of their metal complexes in catalysis. For example, sterically hindered 1,10-phenanthroline derivatives are utilized in transition metal complexes for electrocatalytic CO2 reduction. lookchem.com
Future investigations could explore the catalytic activity of this compound complexes in various organic transformations. The specific substitution pattern might offer unique selectivity or stability in certain catalytic cycles. Systematic studies are needed to identify potential catalytic applications where the unique steric and electronic features of this ligand could be advantageous.
Development of Advanced Spectroscopic Probes
The inherent spectroscopic properties of this compound and its derivatives make them candidates for the development of advanced spectroscopic probes. The synthesis and spectroscopic characterization of 4,7-dichloro-2,5,9-trimethyl-1,10-phenanthroline have been reported, providing foundational data for its further development. lookchem.comnih.gov The photoluminescence observed in palladium(II) complexes of this compound further underscores its potential in this area. nih.gov
The emission properties of such compounds can be sensitive to their local environment, making them suitable for use as sensors for metal ions, small molecules, or changes in solvent polarity. The characterization of these compounds has been achieved through various spectroscopic techniques, including NMR and mass spectrometry. lookchem.comnih.gov
Future work could focus on designing and synthesizing novel probes based on the this compound scaffold for specific analytical applications. This could involve functionalizing the molecule to enhance its selectivity and sensitivity towards particular analytes.
Application in Molecular Machines and Nanotechnology
The application of this compound in the fields of molecular machines and nanotechnology is a nascent area of research. While phenanthroline-based ligands have been instrumental in the construction of interlocked molecular architectures like catenanes and rotaxanes, which are fundamental components of molecular machines, specific studies involving the 2,5,9-trimethyl derivative are limited.
The design of molecular machines often relies on the controlled movement of molecular components, which can be triggered by external stimuli. The steric bulk of the methyl groups in this compound could be exploited to control the rotational and translational dynamics within such systems.
Further research is required to synthesize and characterize molecular assemblies incorporating this ligand to assess its suitability for creating functional molecular devices. The unique stereochemistry may lead to novel dynamic properties in the resulting nanostructures.
Further Elucidation of Mechanistic Insights in Biological Systems
The biological activities of this compound are not well-documented. However, the broader class of phenanthroline derivatives has been extensively studied for their interactions with biological systems, particularly with DNA. These compounds can act as G-quadruplex ligands, which are potential targets for anticancer drugs. mdpi.comnih.gov
The substitution pattern on the phenanthroline ring is known to significantly affect the biological activity of its metal complexes. For instance, the cytotoxicity of platinum(II) complexes with methylated phenanthrolines varies greatly with the position of the methyl groups. nih.gov While some methylated derivatives show enhanced biological activity, others are inactive. nih.gov
Future research should focus on the synthesis and biological evaluation of this compound and its metal complexes. Studies could investigate its DNA binding properties, cytotoxicity against various cell lines, and potential as an antimicrobial or antiviral agent. Elucidating the structure-activity relationship is crucial for the rational design of new therapeutic agents based on this scaffold.
Computational Predictions for Rational Design of Derivatives
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of molecules, aiding in the rational design of new derivatives. While specific computational studies on this compound are not widely reported, DFT calculations have been employed to study related substituted phenanthroline systems.
These computational studies can provide insights into the electronic structure, spectroscopic properties, and reaction mechanisms of metal complexes. For example, computational models can help to understand the relationship between the ligand structure and the catalytic activity of the corresponding metal complexes.
Future computational work could focus on modeling the properties of this compound and its complexes to guide experimental efforts. Such studies could predict its coordination behavior, the photophysical properties of its complexes, and its potential as a ligand in various applications, thereby accelerating the discovery of new functional molecules.
Q & A
Q. What are the standard synthetic routes for preparing methyl-substituted 1,10-phenanthrolines such as 2,5,9-trimethyl derivatives?
Methodological Answer: Methyl-substituted 1,10-phenanthrolines are typically synthesized via Skraup reactions or nucleophilic substitution of halogenated precursors. For example, 2,9-dichloro-1,10-phenanthroline can undergo methylation using Grignard reagents or palladium-catalyzed coupling to introduce methyl groups at specific positions . Steric hindrance at positions 2, 5, and 9 requires careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products. Characterization via NMR and X-ray crystallography is critical to confirm regioselectivity .
Q. Which characterization techniques are most effective for confirming the structure and purity of 2,5,9-trimethyl-1,10-phenanthroline?
Methodological Answer:
- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, especially for distinguishing between positional isomers (e.g., 2,5,9- vs. 3,4,7,8-substitution) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity.
- 1H/13C NMR : Methyl groups in sterically crowded positions show distinct upfield/downfield shifts due to shielding effects .
- Elemental analysis : Ensures stoichiometric integrity of the synthesized compound.
Q. How do the steric effects of methyl substituents influence the coordination chemistry of 1,10-phenanthroline ligands?
Methodological Answer: Methyl groups at positions 2, 5, and 9 create steric hindrance, which can:
- Reduce ligand flexibility , favoring octahedral or square-planar geometries in metal complexes.
- Modulate redox potentials : For example, methyl substitution in 1,10-phenanthroline increases the oxidation potential of Fe(II) complexes by ~0.1 V compared to unsubstituted analogs .
- Enhance selectivity : Bulky substituents prevent undesired ligand displacement in biological applications (e.g., G-quadruplex DNA targeting) .
Advanced Research Questions
Q. How can computational methods aid in predicting the coordination behavior of this compound with transition metals?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts bond lengths, angles, and electronic properties of metal complexes. For example, methyl groups increase electron density on phenanthroline’s nitrogen atoms, enhancing π-backbonding in Ru(II) complexes .
- Molecular docking : Screens interactions with biological targets (e.g., DNA) by simulating ligand binding affinities .
- TD-DFT : Models UV-vis absorption spectra to correlate substituent effects with experimental data .
Q. What strategies can resolve discrepancies in reported spectroscopic data for methyl-substituted phenanthroline complexes?
Methodological Answer:
- Controlled solvent studies : Solvent polarity (e.g., DMSO vs. chloroform) can shift absorption maxima by 10–20 nm .
- Standardized pH conditions : Protonation of nitrogen atoms in acidic media alters ligand-to-metal charge transfer bands .
- Cross-validation : Compare IR, Raman, and XPS data to confirm oxidation states and bonding modes .
Q. What experimental design considerations are critical for optimizing the synthesis of this compound metal complexes?
Methodological Answer:
Data Contradiction Analysis
Q. Case Study: Conflicting Redox Potentials in Fe(II) Complexes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
